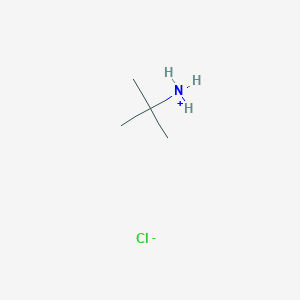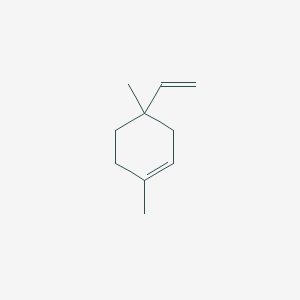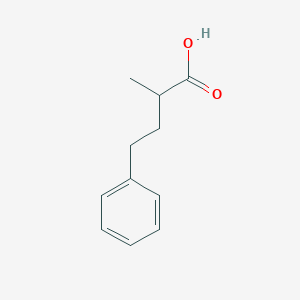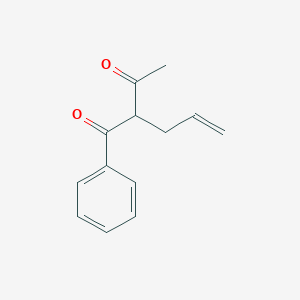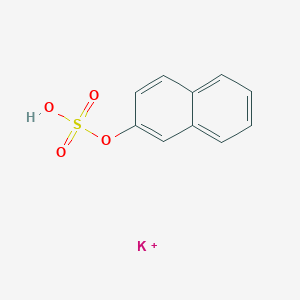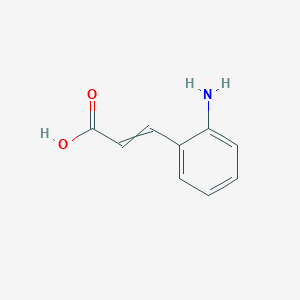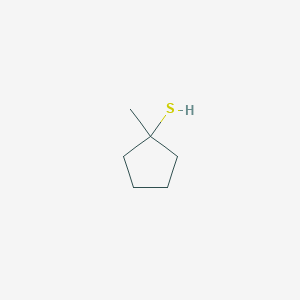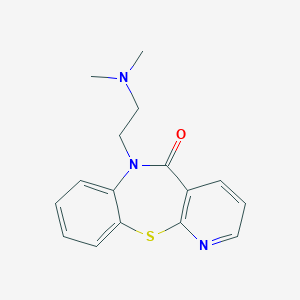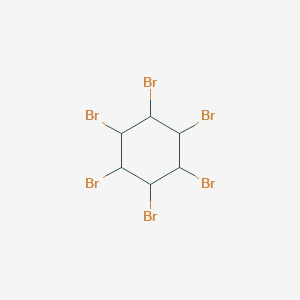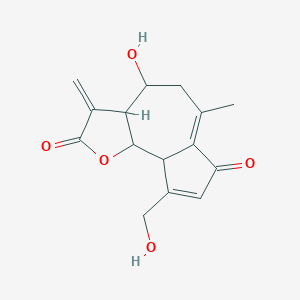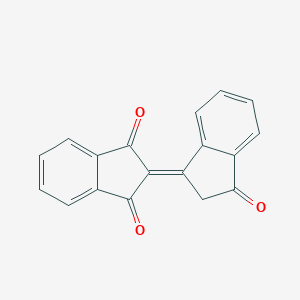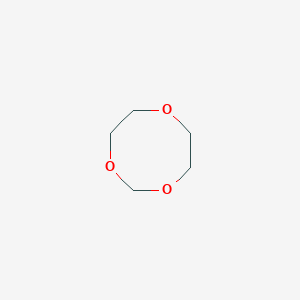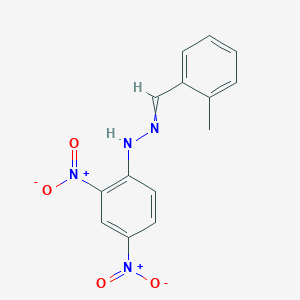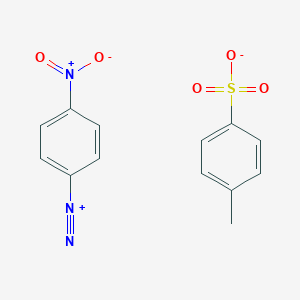
4-Nitrobenzenediazonium toluene-4-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzenediazonium toluene-4-sulphonate, commonly known as diazotized 4-nitrotoluene-4-sulfonic acid, is a diazonium salt that has been extensively used in organic synthesis as a coupling reagent for the preparation of azo dyes. It is a yellow crystalline powder that is highly soluble in water and has a molecular weight of 261.2 g/mol. In recent years, this compound has gained significant attention in scientific research due to its potential applications in the development of novel materials, such as conductive polymers, and its use as a tool for the modification of biomolecules.
Mechanism Of Action
The mechanism of action of 4-nitrobenzenediazonium toluene-4-sulphonate involves the formation of a diazonium ion, which can undergo a variety of reactions depending on the conditions. In the presence of a coupling agent, such as an aromatic amine, the diazonium ion can undergo an electrophilic substitution reaction to form an azo compound. Alternatively, the diazonium ion can undergo a reduction reaction to form an aryl radical, which can participate in various radical reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-nitrobenzenediazonium toluene-4-sulphonate. However, it has been reported that this compound can modify biomolecules, such as proteins and nucleic acids, by covalent attachment of the diazonium group. This modification can alter the properties of the biomolecules, such as their charge and hydrophobicity, and can lead to changes in their function.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-nitrobenzenediazonium toluene-4-sulphonate for lab experiments is its high solubility in water, which makes it easy to handle and use in aqueous solutions. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one limitation of this compound is its reactivity, which can make it difficult to handle in certain reactions. Additionally, the diazonium group can be highly reactive and can lead to unwanted side reactions if not properly controlled.
Future Directions
There are several potential future directions for the use of 4-nitrobenzenediazonium toluene-4-sulphonate in scientific research. One area of interest is the development of new coupling reagents for the preparation of azo dyes with improved properties, such as increased stability and solubility. Additionally, this compound has potential applications in the development of conductive polymers and other materials, such as sensors and electronic devices. Furthermore, the modification of biomolecules using diazonium salts, such as 4-nitrobenzenediazonium toluene-4-sulphonate, has potential applications in the development of new therapeutics and diagnostic tools.
Synthesis Methods
The synthesis of 4-nitrobenzenediazonium toluene-4-sulphonate involves the diazotization of 4-nitrotoluene-4-sulfonic acid using sodium nitrite and hydrochloric acid in the presence of a cold aqueous solution of sodium acetate. The resulting diazonium salt is then isolated as a yellow crystalline solid by filtration and washing with cold water.
Scientific Research Applications
One of the main applications of 4-nitrobenzenediazonium toluene-4-sulphonate in scientific research is its use as a coupling reagent for the preparation of azo dyes. Azo dyes are widely used in the textile industry as colorants, and the development of new and efficient coupling reagents is of great importance for the synthesis of these compounds. Diazotized 4-nitrotoluene-4-sulfonic acid has been shown to be an effective coupling reagent for the preparation of azo dyes with good yields and purity.
properties
CAS RN |
1947-33-7 |
|---|---|
Product Name |
4-Nitrobenzenediazonium toluene-4-sulphonate |
Molecular Formula |
C13H11N3O5S |
Molecular Weight |
321.31 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;4-nitrobenzenediazonium |
InChI |
InChI=1S/C7H8O3S.C6H4N3O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-8-5-1-3-6(4-2-5)9(10)11/h2-5H,1H3,(H,8,9,10);1-4H/q;+1/p-1 |
InChI Key |
OZERWKFPYAZZIL-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] |
Other CAS RN |
1947-33-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



